molecular formula C5H3BrFNO B1346411 4-Bromo-5-Fluoro-2-Hydroxypyridine CAS No. 884495-01-6

4-Bromo-5-Fluoro-2-Hydroxypyridine

Cat. No. B1346411
M. Wt: 191.99 g/mol
InChI Key: JKVHUEUQXAQBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-hydroxypyridine is used as a reagent to synthesize trans-3,4’-bispyridinylethylenes, compounds that act as inhibitors of protein kinase B that are used to treat cancer .


Synthesis Analysis

4-Bromo-5-fluoro-2-hydroxypyridine can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .


Molecular Structure Analysis

The optimized geometry of 4-Bromo-5-Fluoro-2-Hydroxypyridine corresponds to the dihedral angle, N5–C2–O6–H10 of 360° in the potential energy curve .


Chemical Reactions Analysis

Pyridin-2-ols containing small 1-alkyl substituent are hydroxylated regioselectively, but further pyridine ring opening reaction does not occur .


Physical And Chemical Properties Analysis

4-Bromo-5-fluoro-2-hydroxypyridine has a molecular weight of 191.99 . It is a solid at room temperature and should be stored at 2-8°C .

Scientific Research Applications

  • Synthesis of Fluorinated Pyridines

    • Field : Organic Chemistry
    • Application : 4-Bromo-5-Fluoro-2-Hydroxypyridine can be used in the synthesis of fluorinated pyridines . Fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
    • Method : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
    • Results : The synthesis of fluorinated pyridines can lead to compounds with improved physical, biological, and environmental properties .
  • Synthesis of 2-Pyridones

    • Field : Organic Chemistry
    • Application : 4-Bromo-5-Fluoro-2-Hydroxypyridine can be used in the synthesis of 2-pyridones . 2-Pyridones and its derivatives have extensive applications in many fields such as biology, natural products, dyes, and fluorescents .
    • Method : The synthetic methods of 2-pyridone have been extensively reviewed . These methods are classified into three classes including reactions based on pyridine rings, cyclization, and cycloaddition reactions .
    • Results : The synthesis of 2-pyridones can lead to compounds with wide utilities and waves of interest .
  • Pharmaceutical Intermediate

    • Field : Pharmaceutical Industry
    • Application : 4-Bromo-5-Fluoro-2-Hydroxypyridine is used as an active pharmaceutical intermediate .
    • Method : It is used in the coupling reactions with halo aromatic amines and alcohols for a practical synthetic route to 2-substituted amino phenyl and hydroxyphenyl pyridines .
    • Results : The use of 4-Bromo-5-Fluoro-2-Hydroxypyridine as a pharmaceutical intermediate can lead to the synthesis of various pharmaceutical compounds .
  • Synthesis of Vinyl MIDA Boronate
    • Field : Organic Chemistry
    • Application : 4-Bromo-5-Fluoro-2-Hydroxypyridine can be used in the synthesis of Vinyl MIDA Boronate . Vinyl MIDA Boronate is a versatile building block for small molecule synthesis .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : The synthesis of Vinyl MIDA Boronate can lead to a variety of small molecules .
  • Synthesis of Fluorinated Heterocyclic Compounds

    • Field : Organic Chemistry
    • Application : 4-Bromo-5-Fluoro-2-Hydroxypyridine can be used in the synthesis of fluorinated heterocyclic compounds . These compounds have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
    • Method : The methods of synthesis of fluorinated heterocyclic compounds are presented . These methods include reactions based on pyridine rings, cyclization, and cycloaddition reactions .
    • Results : The synthesis of fluorinated heterocyclic compounds can lead to compounds with improved physical, biological, and environmental properties .
  • Synthesis of Biologically Active Molecules

    • Field : Medicinal Chemistry
    • Application : 4-Bromo-5-Fluoro-2-Hydroxypyridine can be used in the synthesis of biologically active molecules with 2-pyridone scaffold . These molecules exhibited excellent activity as thrombin inhibitors .
    • Method : The synthetic method using pyridine substrates is an efficient tool for the synthesis of 2-pyridone . A novel synthesis of amino-substituted-2-pyridone has been reported .
    • Results : The synthesis of biologically active molecules with 2-pyridone scaffold can lead to compounds with satisfactory IC 5 index (about 0.02–2.5 μM) .

Safety And Hazards

4-Bromo-5-fluoro-2-hydroxypyridine is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It is harmful if swallowed or if inhaled .

Future Directions

While specific future directions for 4-Bromo-5-Fluoro-2-Hydroxypyridine were not found, it is known that pyridine derivatives are in great demand as synthons for pharmaceutical products . Therefore, the development of robust synthetic routes enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

4-bromo-5-fluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFNO/c6-3-1-5(9)8-2-4(3)7/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVHUEUQXAQBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650284
Record name 4-Bromo-5-fluoropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-Fluoro-2-Hydroxypyridine

CAS RN

884495-01-6
Record name 4-Bromo-5-fluoro-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884495-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-fluoropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 884495-01-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.